

Application Notes and Protocols: Meturin, a Novel mTOR Pathway Inhibitor

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Compound of Interest

Compound Name: **Meturin**

Cat. No.: **B1199309**

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Introduction

Meturin is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] Its pathway integrates signals from both intracellular and extracellular cues, such as growth factors, nutrients, energy levels, and stress.[2][3] The mTOR protein is the catalytic subunit of two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][3] Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer, metabolic disorders, and neurological diseases.[1][2] **Meturin** offers a valuable tool for researchers studying mTOR signaling and presents a promising therapeutic candidate for diseases characterized by aberrant mTOR activation.

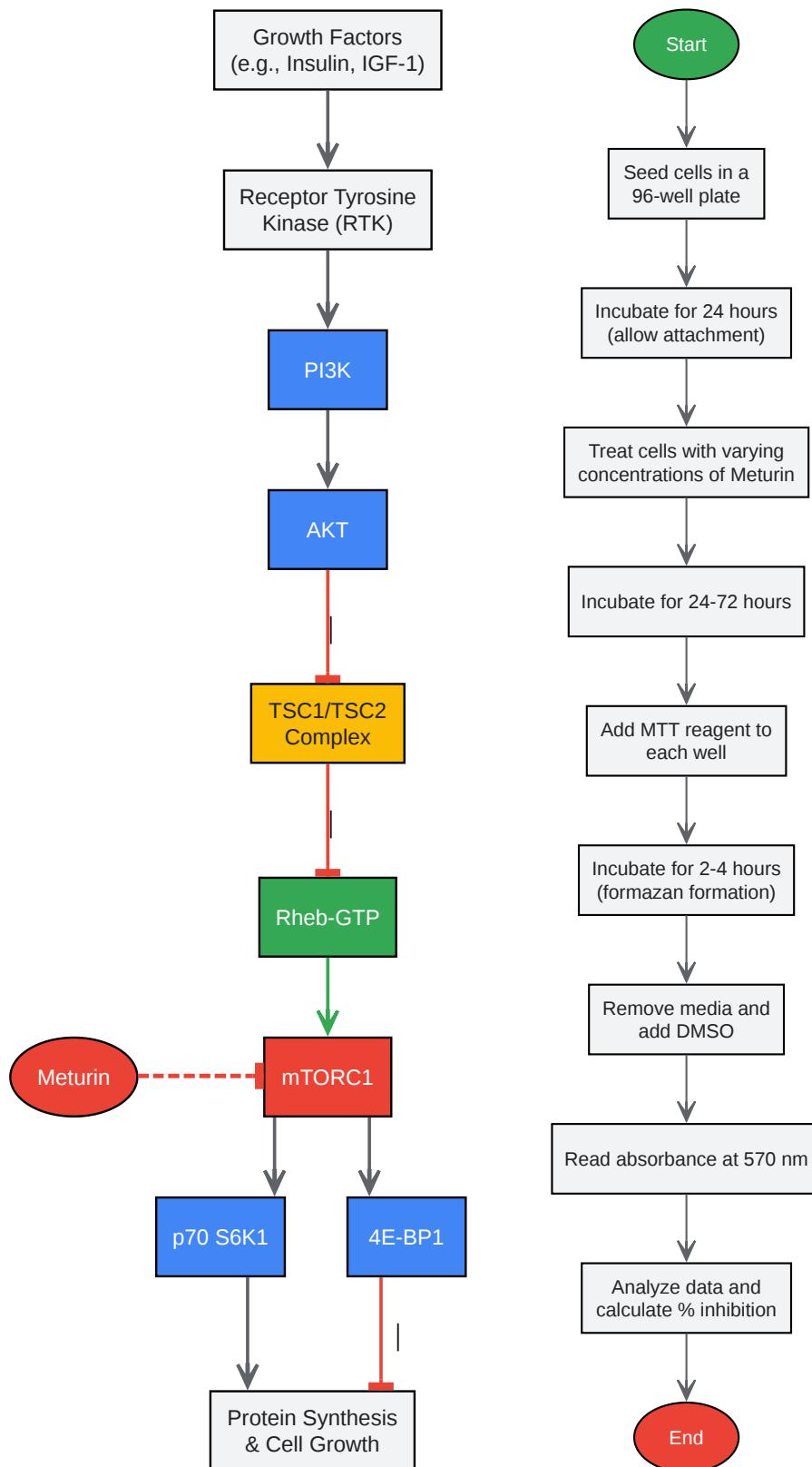
These application notes provide detailed protocols for utilizing **Meturin** in in vitro studies to investigate its effects on cell proliferation, viability, and the mTOR signaling cascade.

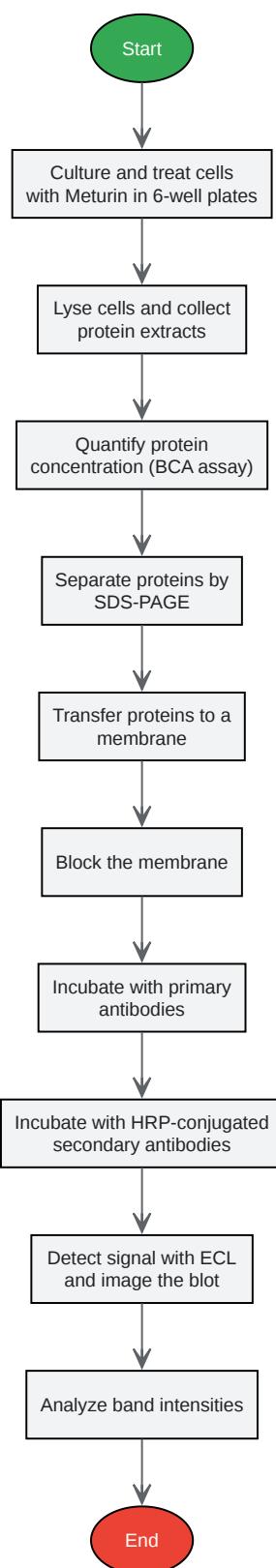
Mechanism of Action

Meturin exerts its inhibitory effects by targeting the mTORC1 complex. Specifically, **Meturin** binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, preventing the association of Raptor (regulatory-associated protein of mTOR) with mTOR. This allosteric inhibition disrupts

the integrity and kinase activity of the mTORC1 complex, leading to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these proteins results in the inhibition of protein synthesis and cell cycle progression.

Meturin Signaling Pathway





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